molecular formula C12H6ClN3O4 B8359020 5-(2-Chloro-4-nitrophenyl)-3-(2-furanyl)-1,2,4-oxadiazole

5-(2-Chloro-4-nitrophenyl)-3-(2-furanyl)-1,2,4-oxadiazole

Cat. No. B8359020
M. Wt: 291.64 g/mol
InChI Key: RHTNGJJUQOIKOS-UHFFFAOYSA-N
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Patent
US03976657

Procedure details

To a slurry of 28.8 g of 5-(2-chloro-4-nitrophenyl)-3-(2-furanyl)-1,2,4-oxadiazole in 600 ml of absolute ethanol and 34 ml of hydrochloric acid is added a slurry of 2.0 g of 10% palladium on charcoal in ethanol. The mixture is hydrogenated in a Parr hydrogenator at 45 p.s.i. for 3 hours. The insoluble amine hydrochloride is filtered and washed with ethanol. The filtrate is concentrated to dryness and the residue and precipitate are combined and treated with a solution of 20% potassium carbonate in the presence of chloroform. The phases are separated and the aqueous phases extracted three times with 300 ml of chloroform. The organic phases are dried over magnesium sulfate, filtered and concentrated to dryness yielding 20 g of crude product. Recrystallization from acetone/water yields 14.2 g of the title compound in 2 crops, melting point 175°-176.5°C.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]1[O:15][N:14]=[C:13]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)[N:12]=1>C(O)C.Cl.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([C:11]2[O:15][N:14]=[C:13]([C:16]3[O:17][CH:18]=[CH:19][CH:20]=3)[N:12]=2)=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C1=NC(=NO1)C=1OC=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
34 mL
Type
solvent
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble amine hydrochloride is filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with a solution of 20% potassium carbonate in the presence of chloroform
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases extracted three times with 300 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
yielding 20 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone/water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=NC(=NO1)C=1OC=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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